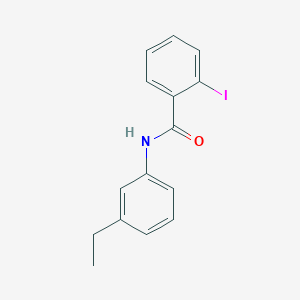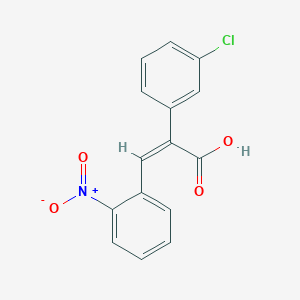
Benzamide, N-(3-ethylphenyl)-2-iodo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamide, N-(3-ethylphenyl)-2-iodo-: is an organic compound that belongs to the class of benzamides Benzamides are derivatives of benzoic acid where the carboxyl group is replaced by an amide group This specific compound features an iodine atom and an ethyl group attached to the benzene ring, making it a substituted benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzamide derivatives typically involves the condensation of benzoic acids with amines For Benzamide, N-(3-ethylphenyl)-2-iodo-, the process would involve the reaction of 3-ethylbenzoic acid with an appropriate amine in the presence of a dehydrating agent
Industrial Production Methods: In an industrial setting, the production of benzamide derivatives can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The iodine atom in Benzamide, N-(3-ethylphenyl)-2-iodo- can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The benzamide can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium cyanide (KCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are common.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation with potassium permanganate could produce a carboxylic acid.
Scientific Research Applications
Chemistry: Benzamide derivatives are widely used as intermediates in organic synthesis. They serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, benzamide derivatives have shown potential as therapeutic agents. They exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. Benzamide, N-(3-ethylphenyl)-2-iodo- could be explored for similar applications.
Industry: In the industrial sector, benzamide derivatives are used in the production of polymers, dyes, and other specialty chemicals. Their stability and reactivity make them valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of Benzamide, N-(3-ethylphenyl)-2-iodo- would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and ethyl group may influence the compound’s binding affinity and specificity, affecting its overall efficacy.
Comparison with Similar Compounds
Benzamide: The simplest form of the compound, lacking any substituents.
N-Phenylbenzamide: A derivative with a phenyl group attached to the amide nitrogen.
N-(2-hydroxy-4-nitrophenyl)benzamide: A substituted benzamide with hydroxyl and nitro groups.
Uniqueness: Benzamide, N-(3-ethylphenyl)-2-iodo- is unique due to the presence of both an iodine atom and an ethyl group. These substituents can significantly alter the compound’s chemical properties, such as its reactivity and solubility. The iodine atom, in particular, can enhance the compound’s potential for use in radiolabeling and imaging applications.
Properties
CAS No. |
58494-87-4 |
|---|---|
Molecular Formula |
C15H14INO |
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(3-ethylphenyl)-2-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-2-11-6-5-7-12(10-11)17-15(18)13-8-3-4-9-14(13)16/h3-10H,2H2,1H3,(H,17,18) |
InChI Key |
DLBZGVXMQRILNO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)C2=CC=CC=C2I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[amino(trimethylsilyl)methylidene]carbamate](/img/structure/B14625794.png)

![4-[(Pyridin-2-yl)sulfamoyl]benzene-1-diazonium chloride](/img/structure/B14625808.png)

![(5R,6R)-3,3-dimethyl-4,7-dioxo-6-[(2-phenylacetyl)amino]-4λ4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B14625812.png)

![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)





![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
methanone](/img/structure/B14625884.png)
